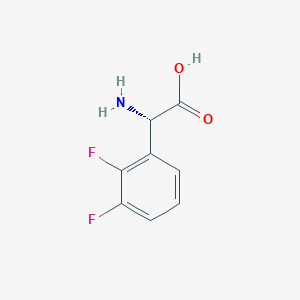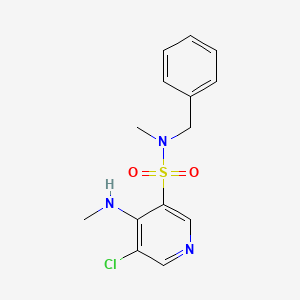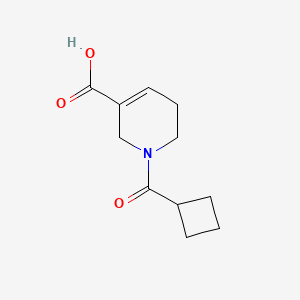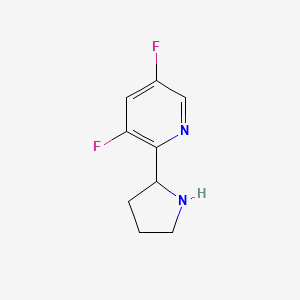![molecular formula C12H14O4 B13013286 2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid is a compound that features an oxetane ring, which is a four-membered cyclic ether. The presence of the oxetane ring in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)oxetan-3-yl]aceticacid typically involves the formation of the oxetane ring followed by the introduction of the benzyloxy and acetic acid groups. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .
Industrial Production Methods
Industrial production of oxetane derivatives, including this compound, often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to facilitate the cyclization and functionalization processes .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the oxetane ring, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[3-(Benzyloxy)oxetan-3-yl]aceticacid involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and other biomolecules. These interactions can modulate biological pathways and result in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid: This compound is unique due to the presence of both the benzyloxy group and the oxetane ring, which confer distinct chemical properties.
2-[3-(Benzyloxy)oxetan-3-yl]acetate: Similar in structure but with an ester group instead of an acetic acid group.
2-[3-(Benzyloxy)oxetan-3-yl]methanol: Contains a hydroxyl group instead of an acetic acid group.
Uniqueness
The uniqueness of this compound lies in its combination of the oxetane ring and the benzyloxy group, which provide a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-(3-phenylmethoxyoxetan-3-yl)acetic acid |
InChI |
InChI=1S/C12H14O4/c13-11(14)6-12(8-15-9-12)16-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) |
Clave InChI |
HTFYYWGULZXMEZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(CC(=O)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


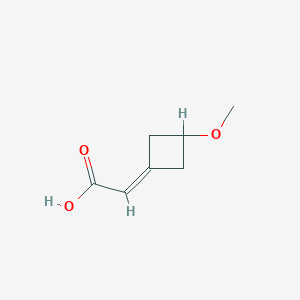
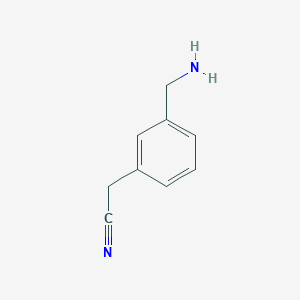

![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)
![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)

![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
![Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13013265.png)
